molecular formula C7H9N3O3 B1330595 N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide CAS No. 91847-07-3

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B1330595
CAS No.: 91847-07-3
M. Wt: 183.16 g/mol
InChI Key: BWEQHSCBXQZUGJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide ( 91847-07-3) is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol. This hydrazinyl-oxoacetamide derivative features a furan-2-ylmethyl group and is characterized by a topological polar surface area of 97.4 Ų . It is supplied for research and development purposes only. This compound serves as a versatile building block and precursor in organic synthesis and medicinal chemistry research. Its molecular structure, which includes both a hydrazinyl group and an acetamide moiety attached to a furan ring, makes it a valuable intermediate for the synthesis of more complex molecules, particularly Schiff bases and hydrazone derivatives . Researchers utilize similar furan-containing hydrazinyl compounds to develop novel chemical entities for investigating cytotoxic activities against various cell lines, such as hepatocellular (HePG-2) and colon (HCT-116) carcinoma . Handling of this substance should be conducted using appropriate personal protective equipment. This product is intended for laboratory research use only and is not classified as a medicinal product. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-10-7(12)6(11)9-4-5-2-1-3-13-5/h1-3H,4,8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQHSCBXQZUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317811
Record name N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91847-07-3
Record name NSC320859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazinyl group can be reduced to form corresponding amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine

Comparison: N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide is unique due to the presence of both a hydrazinyl group and a furan ring, which confer distinct chemical reactivity and biological activity Compared to N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, it has a different substitution pattern on the hydrazide moiety, leading to variations in its chemical and biological properties

Biological Activity

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique furan and hydrazine functionalities, which are known to enhance biological activity through various mechanisms. The presence of the furan ring is significant as it contributes to the compound's interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of hydrazine derivatives as inhibitors of viral enzymes. For instance, a related compound, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, was identified as a novel inhibitor of the SARS-CoV-2 main protease (Mpro). This compound exhibited an IC50 value of 1.55 μM, indicating strong inhibitory activity against this critical enzyme involved in viral replication . The structure-activity relationship (SAR) studies suggest that modifications in the hydrazine moiety can significantly affect potency.

Cytotoxicity

The cytotoxic effects of this compound were evaluated in vitro. Compounds derived from similar scaffolds showed low cytotoxicity, with CC50 values exceeding 100 μM in Vero and MDCK cell lines, suggesting a favorable safety profile for further development . This low cytotoxicity is crucial for therapeutic applications, particularly in antiviral drug development.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within viral pathways. The reversible covalent inhibition observed in related compounds indicates that these interactions may involve covalent bonding with active site residues of target proteins, disrupting their function and preventing viral replication .

Case Studies

Several case studies have detailed the efficacy of compounds similar to this compound:

  • SARS-CoV-2 Inhibition : A study demonstrated that derivatives with modifications on the furan ring exhibited varying degrees of inhibition against SARS-CoV-2 Mpro. For example, F8-B6 showed an IC50 value of 1.57 μM, highlighting the importance of structural optimization in enhancing antiviral activity .
  • COX-II Inhibitors : Research on related hydrazine compounds has indicated potential anti-inflammatory properties through COX-II inhibition. Compounds structurally similar to this compound have been shown to possess significant selectivity for COX-II over COX-I, which is critical for reducing gastrointestinal side effects associated with non-selective NSAIDs .

Data Table: Biological Activity Summary

Compound NameTargetIC50 (μM)CC50 (μM)Notes
This compoundSARS-CoV-2 Mpro1.55>100Reversible covalent inhibitor
2-(furan-2-ylmethylene)hydrazine-1-carbothioamideSARS-CoV-2 Mpro1.57>100Non-peptidomimetic inhibitor
Hydrazine derivativesCOX-II0.011N/ASignificant selectivity for COX-II

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide, and how can purity and yield be maximized?

The synthesis typically involves condensation reactions between hydrazine derivatives and activated carbonyl intermediates. For example:

  • Step 1 : React 2-oxoacetamide derivatives with furfurylamine under reflux conditions (e.g., 100°C for 4–6 hours in methanol or ethanol) to form the core structure .
  • Step 2 : Purify via recrystallization (methanol/water mixtures are common) or column chromatography. Monitoring by TLC or HPLC ensures reaction completion and purity .
  • Critical parameters : Adjust stoichiometry (1:1.1 molar ratio of hydrazine to carbonyl precursor) and solvent polarity to minimize byproducts like hydrazone isomers .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Elemental analysis : Confirm empirical formula (C, H, N, O content) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve furan protons (δ 6.2–7.4 ppm) and hydrazinyl carbons (δ 150–160 ppm) .
  • DFT calculations : Validate electronic structure and predict reactivity using Gaussian or similar software .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Controlled variables : Standardize assay conditions (e.g., MIC testing at pH 7.4, 37°C) and cell lines (e.g., A549 for EGFR-high cancers vs. HepG2 for EGFR-low) .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for targets like EGFR or bacterial enoyl reductase. For example, MolDock scores (−117 to −179) correlate with observed activity trends .
  • Dose-response curves : Resolve conflicting data by testing a wider concentration range (e.g., 10–500 µg/mL) and normalizing to cell viability controls .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • pH optimization : Stabilize the hydrazinyl group by buffering near physiological pH (6.5–7.5) to prevent hydrolysis .
  • Lyophilization : Convert to a stable lyophilized powder for long-term storage .
  • Co-solvents : Use DMSO or PEG-400 (<10% v/v) to enhance solubility without degrading the compound .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the furan ring to enhance EGFR inhibition (e.g., compound 6p in ).
  • Hybrid scaffolds : Combine with indole or quinazolinone moieties to exploit synergistic effects (e.g., improved DNA intercalation or kinase inhibition) .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with Thr790 in EGFR) .

Methodological Resources

  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX suite) resolves stereochemistry and packing motifs .
  • High-throughput synthesis : Automated platforms (e.g., Chemspeed) enable rapid screening of derivatives .
  • Biological assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity, and SPR for binding kinetics .

For further details, consult peer-reviewed protocols in journals like Chemical Research in Chinese Universities or Bioorganic Chemistry .

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